molecular formula C13H10ClNO B1392236 5-(4-Chlorobenzoyl)-2-methylpyridine CAS No. 1187168-62-2

5-(4-Chlorobenzoyl)-2-methylpyridine

Cat. No.: B1392236
CAS No.: 1187168-62-2
M. Wt: 231.68 g/mol
InChI Key: LIJYBBGXPDYKFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Chlorobenzoyl)-2-methylpyridine is an organic compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted with a 4-chlorobenzoyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorobenzoyl)-2-methylpyridine typically involves the acylation of 2-methylpyridine with 4-chlorobenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

[ \text{2-methylpyridine} + \text{4-chlorobenzoyl chloride} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, such as temperature and solvent choice, are optimized to maximize yield and purity. Common solvents used include dichloromethane and toluene.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorobenzoyl)-2-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group in the 4-chlorobenzoyl moiety can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom in the 4-chlorobenzoyl group can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base.

Major Products

    Oxidation: 5-(4-Carboxybenzoyl)-2-methylpyridine.

    Reduction: 5-(4-Hydroxybenzoyl)-2-methylpyridine.

    Substitution: 5-(4-Aminobenzoyl)-2-methylpyridine or 5-(4-Thiobenzoyl)-2-methylpyridine.

Scientific Research Applications

5-(4-Chlorobenzoyl)-2-methylpyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(4-Chlorobenzoyl)-2-methylpyridine depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzoyl chloride: A precursor used in the synthesis of 5-(4-Chlorobenzoyl)-2-methylpyridine.

    2-Methylpyridine: The starting material for the synthesis.

    5-(4-Hydroxybenzoyl)-2-methylpyridine: A reduction product of this compound.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyridine ring with a 4-chlorobenzoyl group makes it a valuable intermediate in organic synthesis and a potential candidate for pharmaceutical development.

Properties

IUPAC Name

(4-chlorophenyl)-(6-methylpyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO/c1-9-2-3-11(8-15-9)13(16)10-4-6-12(14)7-5-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIJYBBGXPDYKFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Chlorobenzoyl)-2-methylpyridine
Reactant of Route 2
Reactant of Route 2
5-(4-Chlorobenzoyl)-2-methylpyridine
Reactant of Route 3
Reactant of Route 3
5-(4-Chlorobenzoyl)-2-methylpyridine
Reactant of Route 4
Reactant of Route 4
5-(4-Chlorobenzoyl)-2-methylpyridine
Reactant of Route 5
Reactant of Route 5
5-(4-Chlorobenzoyl)-2-methylpyridine
Reactant of Route 6
Reactant of Route 6
5-(4-Chlorobenzoyl)-2-methylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.